Sodium ethanethiolate
Description
Evolution of Organosulfur Chemistry
Organosulfur chemistry, the study of organic compounds containing sulfur, has a rich history rooted in the 19th century. tandfonline.com The initial exploration of this field was heavily influenced by the known chemistry of oxygen compounds, with scientists recognizing the analogy between sulfur and oxygen, both members of the same group in the periodic table. tandfonline.comwikipedia.org
The simplest organic sulfur compounds, thiols (R-SH), were among the first to be studied. tandfonline.com In 1834, William Christopher Zeise first reported on ethanethiol (B150549), which he prepared by reacting calcium ethyl sulfate (B86663) with barium sulfide (B99878). wikipedia.org He is also credited with naming the C₂H₅S- group "mercaptum." wikipedia.org Shortly after, in 1840, Henri Victor Regnault demonstrated the synthesis of thiols via a halide displacement reaction. wikipedia.org The synthesis of simple thioethers, or sulfides (R-S-R'), was also achieved around this time, with Regnault preparing dimethyl and diethyl sulfide by reacting chloroalkanes with potassium sulfide. tandfonline.com
The field has since expanded dramatically, recognizing that organosulfur compounds are ubiquitous in nature and essential for life. wikipedia.orgbritannica.com Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org Additionally, vital biomolecules such as the vitamins thiamine (B1217682) and biotin, coenzyme A, and the antioxidant glutathione (B108866) all contain sulfur. britannica.com Beyond biochemistry, organosulfur compounds are found in fossil fuels and are the basis for life-saving antibiotics like penicillin and sulfa drugs. wikipedia.org This evolution from simple curiosities to fundamental components of biology and industry underscores the significance of the field.
Significance of Thiolates as Nucleophiles and Ligands in Chemical Synthesis
Thiolates (RS⁻), the conjugate bases of thiols, are pivotal reagents in chemical synthesis due to their distinct reactivity, serving as both potent nucleophiles and effective ligands for metal ions. wikipedia.org
Thiolates as Nucleophiles: The enhanced acidity of thiols compared to their alcohol analogues is a key feature of their chemistry. libretexts.org Due to the larger size and greater polarizability of the sulfur atom compared to oxygen, the negative charge in a thiolate ion is better stabilized. chemistrysteps.com This makes thiols significantly more acidic than alcohols, allowing for the easy and quantitative formation of thiolate anions by reaction with bases like sodium hydroxide (B78521). wikipedia.orgchemistrysteps.com
These thiolate anions are excellent nucleophiles. libretexts.org Their high nucleophilicity, again a consequence of sulfur's polarizability, makes them react faster than their alkoxide counterparts in many substitution reactions. masterorganicchemistry.com A significant advantage is that while being strong nucleophiles, they are relatively weak bases. chemistrysteps.com This characteristic allows them to participate efficiently in S_N2 reactions with even secondary alkyl halides, with minimal competition from elimination (E2) reactions that can be problematic with strongly basic nucleophiles like alkoxides. chemistrysteps.commasterorganicchemistry.com The reaction of a thiolate with an alkyl halide to form a sulfide (thioether) is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com
Thiolates as Ligands: In the realm of coordination and bioinorganic chemistry, thiolates function as important ligands. Classified as soft Lewis bases, they coordinate most effectively with soft Lewis acidic metals, particularly later transition metals. wikipedia.org The sulfur atom in a thiolate can act as a one-electron donor when it is a terminal ligand or a three-electron donor when it bridges two metal centers. wikipedia.org
This binding is crucial in nature, where metal-thiolate functionalities are pervasive in metalloenzymes. wikipedia.org The amino acid cysteine provides the thiolate group in many critical proteins, including iron-sulfur proteins, blue copper proteins, and zinc-containing enzymes. wikipedia.org The ability of the thiolate ligand to act as a π-donor helps to stabilize high oxidation states in metals, a property essential for the function of enzymes like cytochrome P450. wikipedia.org
Contextualization of Sodium Ethanethiolate within Alkali Metal Thiolates
Alkali metal thiolates are a class of organosulfur compounds with the general formula RS-M+, where R is an organic group and M is an alkali metal such as lithium, sodium, or potassium. These compounds are salts formed from the deprotonation of a thiol. wikipedia.orgwikipedia.org Structurally, they can exist as molecular clusters, with their exact form depending on the metal, the steric bulk of the organic substituent, and the presence of coordinating solvent molecules. acs.org
This compound, with the chemical formula CH₃CH₂SNa, is a commercially available and widely used member of this class. wikipedia.orgsigmaaldrich.com It is the sodium salt of the conjugate base of ethanethiol. wikipedia.org Like other alkali metal thiolates, it is a source of a powerful nucleophile, the ethanethiolate anion (CH₃CH₂S⁻). wikipedia.org It is typically encountered as a white or off-white solid that is soluble in polar organic solvents. wikipedia.orgontosight.ai The hydrolysis of this compound, for instance in humid air, regenerates ethanethiol, which is known for its strong and unpleasant odor. wikipedia.org
The primary utility of alkali metal thiolates like this compound in synthesis stems from their strong nucleophilicity, which is exploited in numerous organic transformations. wikipedia.org Studies on the solubility and colligative properties, such as the freezing point depression of this compound and other sodium alkylthiolates in water, have been conducted to understand their behavior in aqueous systems. tandfonline.com
Properties and Reactions of this compound
This compound is a key reagent in organic synthesis, valued for its reactivity as a potent nucleophile. wikipedia.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂H₅NaS | wikipedia.orgnih.gov |
| Molar Mass | 84.11 g/mol | wikipedia.org |
| Appearance | White or off-white/beige solid | wikipedia.orgontosight.ainih.gov |
| Synonyms | Sodium thioethoxide, Ethanethiol sodium salt | wikipedia.orgnih.gov |
| CAS Number | 811-51-8 | wikipedia.orgnih.gov |
Synthesis
This compound can be prepared through several straightforward acid-base reactions. A common laboratory and industrial method involves the reaction of ethanethiol with a strong sodium base.
| Reactants | Reaction | Reference |
|---|---|---|
| Ethanethiol + Sodium Hydride | CH₃CH₂SH + NaH → CH₃CH₂SNa + H₂ | wikipedia.org |
| Ethanethiol + Sodium Hydroxide | CH₃CH₂SH + NaOH → CH₃CH₂SNa + H₂O | ontosight.ai |
| Ethanethiol + Metallic Sodium | 2 CH₃CH₂SH + 2 Na → 2 CH₃CH₂SNa + H₂ | guidechem.com |
Key Reactions and Research Findings
The ethanethiolate anion (CH₃CH₂S⁻) derived from the salt is a strong nucleophile used in various synthetic applications. wikipedia.org Research has demonstrated its utility in specialized and complex chemical transformations.
Nucleophilic Substitution and Cleavage Reactions: this compound is frequently used to introduce an ethylthio- group into molecules via nucleophilic substitution of halides or other leaving groups. wikipedia.org It is also known for its ability to cleave ethers, particularly methyl aryl ethers, a reaction that is valuable in demethylation processes. wikipedia.org
| Reaction Type | General Equation (Example) | Description | Reference |
|---|---|---|---|
| Thioether Formation | CH₃CH₂SNa + R-X → R-SCH₂CH₃ + NaX (X=halogen) | Converts alkyl halides to ethyl thioethers via an S_N2 mechanism. | wikipedia.org |
| Ether Cleavage | CH₃CH₂SNa + Ar-O-CH₃ → Ar-ONa + CH₃SCH₂CH₃ | Cleaves aryl methyl ethers to form a sodium phenoxide and ethyl methyl sulfide. | wikipedia.org |
| Oxidation | 2 CH₃CH₂SNa + I₂ → CH₃CH₂SSCH₂CH₃ + 2 NaI | Oxidation with mild agents like iodine yields diethyl disulfide. | wikipedia.org |
Detailed Research Applications:
Synthesis of Deoxynucleotides: In a notable application, this compound was used for the di-demethylation of nucleoside dimethyl phosphonate (B1237965) esters. nih.gov This method proved effective for preparing 5´-methylene substituted 2´,5´-deoxynucleotides, a class of modified nucleic acids. The reaction, carried out in anhydrous DMF at 100 °C, successfully removed both methyl groups without causing unwanted anomerization at the 1' position of the sugar, which was a problem with other methods. nih.gov
Bioinorganic Chemistry Studies: The reaction of this compound with iron chlorides in N-methylformamide (NMF) has been evaluated to study the formation of iron-thiolate complexes. chemicalbook.comsigmaaldrich.com These studies are relevant to understanding the active sites of iron-sulfur proteins. Equilibrium titrations of the iron-molybdenum cofactor (FeMoco) of the enzyme nitrogenase with this compound have also been performed to determine ligand binding constants, providing insight into the cofactor's electronic structure and reactivity. sigmaaldrich.com
Synthesis for Materials Science: this compound has been employed as a reagent in the multi-step synthesis of complex molecular structures for materials science. For example, it was used in the first step to create a tripodal platform molecule, which serves as a scaffold for mounting chromophores. researchgate.net These structures are designed for investigations into single-molecule electroluminescence, where the platform helps to decouple the light-emitting part of the molecule from a metallic surface. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethanethiolate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUDPQVDAASMV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-08-1 (Parent) | |
| Record name | Ethanethiol, sodium salt | |
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DSSTOX Substance ID |
DTXSID001001774 | |
| Record name | Sodium ethanethiolate | |
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Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Sodium ethanethiolate | |
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CAS No. |
811-51-8 | |
| Record name | Ethanethiol, sodium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
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| Record name | Sodium ethanethiolate | |
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| Record name | Ethanethiol sodium salt | |
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Synthetic Methodologies for Sodium Ethanethiolate
Direct Synthesis from Ethanethiol (B150549) and Alkali Metals
The primary methods for the direct synthesis of sodium ethanethiolate involve the deprotonation of ethanethiol using a strong sodium-based reagent. This acid-base reaction is straightforward and efficient, capitalizing on the acidity of the thiol proton.
Reaction with Sodium Hydride (NaH) in Aprotic Solvents
A common and effective method for the preparation of this compound is the reaction of ethanethiol with sodium hydride (NaH) in an aprotic solvent. wikipedia.org The sodium hydride acts as a powerful, non-nucleophilic base, abstracting the acidic proton from the thiol group to yield the sodium salt and hydrogen gas as the only byproduct. wikipedia.org
The general reaction is as follows: CH₃CH₂SH + NaH → CH₃CH₂SNa + H₂
This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). nih.gov The choice of an aprotic solvent is crucial as protic solvents would react with the sodium hydride. The reaction proceeds cleanly, and the resulting this compound can be used directly in subsequent steps or isolated as a solid. wikipedia.org
| Parameter | Description |
|---|---|
| Base | Sodium Hydride (NaH) |
| Reactant | Ethanethiol (CH₃CH₂SH) |
| Typical Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Byproduct | Hydrogen Gas (H₂) |
Reaction with Metallic Sodium
An alternative direct synthesis route involves the reaction of ethanethiol with metallic sodium. This method also results in the formation of this compound and hydrogen gas. The reaction is a redox process where sodium is oxidized and the thiol proton is reduced.
A detailed experimental procedure involves adding ethanethiol dropwise to a suspension of metallic sodium in a dry, inert solvent like diethyl ether under an inert atmosphere (e.g., argon). guidechem.com The reaction proceeds at room temperature with stirring until the metallic sodium is completely consumed, which is indicated by the disappearance of the metal and the formation of a white precipitate of this compound. guidechem.com
| Reactant | Amount (molar) | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Metallic Sodium | 50 mmol | Dry Diethyl Ether | 4 hours | 92.4% guidechem.com |
| Ethanethiol | 55 mmol |
In Situ Generation and Utilization Techniques
In many synthetic applications, this compound is generated in situ and used immediately without isolation. wikipedia.org This approach is efficient as it avoids the need to handle the often hygroscopic and air-sensitive solid salt. The generation is achieved via the methods described in section 2.1, after which the desired electrophile is added to the same reaction vessel.
The ethanethiolate anion is a potent nucleophile and is widely used in nucleophilic substitution and demethylation reactions. wikipedia.org For instance, it is effective in cleaving methyl ethers of aryl compounds. wikipedia.org A notable application is in the demethylation of dimethyl phosphonate (B1237965) esters, where other reagents may fail or lead to undesired side products. In one study, this compound in dry DMF at 100 °C was successfully used to fully demethylate a nucleoside dimethyl phosphonate ester, providing the desired product in a 54% yield after purification. nih.gov This highlights its utility in complex organic transformations where its strong nucleophilicity is required. nih.gov
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while ensuring high purity.
Yield Enhancement Strategies
High yields in the synthesis of this compound are achievable with careful control of reaction conditions. In the synthesis using metallic sodium and ethanethiol, a yield of 92.4% has been reported. guidechem.com General strategies to ensure such high yields include:
Use of High-Purity Reagents: Ensuring the starting materials, particularly ethanethiol and the sodium source, are free from impurities is critical. The solvent should be anhydrous, as water will react with both sodium hydride and metallic sodium, reducing the yield.
Inert Atmosphere: Both synthesis methods generate hydrogen gas and the product is sensitive to air and moisture. Conducting the reaction under an inert atmosphere, such as argon or nitrogen, prevents unwanted side reactions and degradation of the product. guidechem.com
Stoichiometry Control: A slight excess of ethanethiol is often used to ensure the complete consumption of the sodium or sodium hydride. guidechem.com
Temperature Management: While the reactions often proceed at room temperature, controlling any exotherms with appropriate cooling is important for safety and to prevent side reactions.
Thorough Workup: After the reaction is complete, excess solvent and unreacted ethanethiol can be removed under reduced pressure to isolate the product. guidechem.com Careful and complete transfer of materials during the workup process minimizes loss of product.
Purity Control and Analysis in Production
The purity of this compound is crucial for its subsequent use in synthesis. Commercially available this compound is often sold at purities ranging from 80% (technical grade) to over 95%. scbt.comtcichemicals.comsigmaaldrich.comcymitquimica.com
Key aspects of purity control and analysis include:
Preventing Oxidation: The ethanethiolate anion can be oxidized to form diethyl disulfide (CH₃CH₂SSCH₂CH₃). This is a common impurity. Storing and handling the compound under an inert gas is essential to maintain purity. tcichemicals.com
Analytical Techniques: The purity of the final product is typically verified using analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and assessing purity. tcichemicals.comleyan.com A certificate of analysis for a commercial batch, for example, confirms the structure and a purity of ≥90.0% by ¹H NMR. leyan.com Redox titration is another method used to determine the purity of this compound. tcichemicals.com
Purification: If impurities are present, purification may be necessary. For products synthesized using this compound, purification techniques like silica gel chromatography are commonly employed to isolate the desired compound from by-products and any remaining thiolate. nih.govguidechem.com
Historical Perspectives on Ethanethiol Synthesis Relevant to Thiolate Formation
The history of this compound is intrinsically linked to the initial synthesis of its parent compound, ethanethiol (ethyl mercaptan). Early synthetic chemistry in the 19th century laid the groundwork for isolating and handling thiols, which included their conversion to thiolate salts for purification or subsequent reactions. The acidic nature of the thiol group makes the formation of the corresponding sodium salt a straightforward acid-base reaction, a principle that was implicitly or explicitly used in early preparations.
The first documented synthesis of ethanethiol was reported by the Danish chemist William Christopher Zeise in 1834. wikipedia.org Zeise's method involved the reaction of calcium ethyl sulfate (B86663) with a suspension of barium sulfide (B99878) that had been saturated with hydrogen sulfide. wikipedia.org While this pioneering work focused on isolating the thiol, the underlying chemistry of using metallic sulfides provided a foundation for future thiolate-related syntheses.
A few years later, in 1840, Henri Victor Regnault demonstrated an alternative route that has become a cornerstone of thiol synthesis. wikipedia.org His method involved the nucleophilic displacement of a halide from an ethyl halide using aqueous sodium bisulfide (NaSH). wikipedia.org This reaction directly utilizes a sodium-sulfur reagent and represents a significant step toward the direct formation of sulfur-carbon bonds, a key process in producing thiol precursors.
Subsequent historical methods often involved the reaction of alkali metal hydrosulfides with ethyl sulfates. For instance, the distillation of potassium ethyl sulfate with potassium hydrogen sulfide was a common laboratory preparation. guidechem.com An important variation of this chemistry involved reacting ethyl chloride with a solution of sodium or potassium hydrogen sulfide. nih.gov In some of these early procedures, the crude ethanethiol product was purified by treating it with a concentrated solution of sodium hydroxide (B78521). nih.gov This step effectively converted the volatile and odorous thiol into its non-volatile sodium salt, this compound, allowing for the separation of impurities before regenerating the pure thiol by acidification. nih.gov This practice highlights the early recognition and utility of thiolate formation as a purification strategy.
The direct reaction of metallic sodium with ethanethiol was historically problematic. Attempts to react bulk metallic sodium with mercaptans at room temperature showed little to no reaction. google.com Heating such mixtures proved hazardous, as the reaction could become uncontrollable once initiated, especially since the sodium surface would become coated with the insoluble mercaptide, inhibiting further reaction. google.com It was not until the development of methods to prepare finely dispersed sodium in an inert solvent that the direct reaction of the metal with the thiol became a viable and high-yield synthetic route for anhydrous sodium mercaptides. google.com
These historical developments are summarized in the table below, illustrating the progression of synthetic strategies that were relevant to the eventual isolation and use of this compound.
| Method/Discoverer | Year Reported | Primary Reactants | Relevance to Thiolate Formation |
| W. C. Zeise | 1834 | Calcium ethyl sulfate, Barium sulfide, Hydrogen sulfide | First synthesis of ethanethiol, establishing the foundation for organosulfur chemistry. wikipedia.org |
| H. V. Regnault | 1840 | Ethyl halide, Aqueous sodium bisulfide | Utilized a sodium-sulfur nucleophile (NaSH), a direct precursor concept to using sodium thiolates. wikipedia.org |
| Various | 19th Century | Potassium ethyl sulfate, Potassium hydrogen sulfide | A common laboratory method relying on alkali metal hydrosulfides. guidechem.com |
| Various | 19th/20th Century | Ethyl chloride, Sodium/Potassium hydrogen sulfide | Purification of the resulting ethanethiol often involved conversion to this compound with NaOH. nih.gov |
| Early Industrial | Pre-1950s | Bulk metallic sodium, Ethanethiol | Generally impractical and hazardous, showing very slow and uncontrollable reactivity. google.com |
Advanced Reactivity and Reaction Mechanisms of Sodium Ethanethiolate
Nucleophilic Substitution Reactions (SN2)
As a source of the highly nucleophilic ethanethiolate anion, sodium ethanethiolate is an excellent reagent for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org The sulfur atom in the ethanethiolate anion is a large, polarizable, and soft nucleophile, which makes it highly efficient at attacking electrophilic carbon centers and displacing leaving groups. wikipedia.orgepfl.ch This characteristic allows for the formation of new carbon-sulfur bonds, a key step in the synthesis of many pharmaceuticals and agrochemicals. Unlike harder nucleophiles such as alkoxides, the soft nature of the thiolate anion often leads to a preference for substitution over elimination, even with more sterically hindered substrates.
Cleavage of Methoxy-Aryl Ethers
This compound is a classic reagent for the cleavage of methoxy-aryl ethers, a critical deprotection step in the synthesis of natural products and other complex organic molecules. wikipedia.org This reaction proceeds via an SN2 mechanism where the ethanethiolate anion attacks the methyl group of the ether. The aromatic ring is a poor substrate for nucleophilic attack, so the reaction selectively occurs at the less sterically hindered and more electrophilic methyl carbon. The phenoxide anion is generated as a leaving group, which is subsequently protonated during workup to yield the corresponding phenol.
The general mechanism is as follows: NaSCH₂CH₃ + Ar-O-CH₃ → Ar-ONa + CH₃SCH₂CH₃ wikipedia.org
The choice of a dipolar aprotic solvent, such as N,N-dimethylformamide (DMF), enhances the rate of this SN2 reaction by solvating the sodium cation, leaving the ethanethiolate anion more available for nucleophilic attack. This method is often preferred for its high efficiency and selectivity in deprotecting phenolic hydroxyl groups. epfl.ch
Conversion of Alkyl Halides to Ethyl Thioethers
One of the most fundamental applications of this compound is the conversion of alkyl halides to ethyl thioethers (also known as ethyl sulfides). wikipedia.org This reaction is a straightforward SN2 displacement where the ethanethiolate anion acts as the nucleophile and the halide as the leaving group.
The general reaction is: NaSCH₂CH₃ + R-X → R-SCH₂CH₃ + NaX (where X = Cl, Br, I) wikipedia.org
This reaction is highly efficient for primary and secondary alkyl halides. The resulting thioethers are valuable intermediates in organic synthesis, serving as precursors for the synthesis of sulfoxides, sulfones, and other sulfur-containing compounds. The formation of the carbon-sulfur bond via this method is a reliable and widely used transformation in synthetic chemistry. epfl.ch
Demethylation of Dimethyl Phosphonate (B1237965) Esters
A specialized application of this compound is in the demethylation of dimethyl phosphonate esters. This reaction has proven particularly valuable in the field of nucleic acid chemistry.
The demethylation of dimethyl phosphonate esters by this compound proceeds through an SN2 mechanism, where the ethanethiolate anion attacks one of the methyl groups of the phosphonate ester. This reaction is significant because it offers a distinct stereochemical outcome compared to other demethylating agents. For instance, when demethylating nucleoside dimethyl phosphonate esters, methods using reagents like bromotrimethylsilane (B50905) can lead to anomerization at the 1'-position of the sugar moiety, resulting in a mixture of α and β anomers.
In contrast, the use of this compound allows for the demethylation of nucleoside dimethyl phosphonate esters without causing this undesired 1'-α-anomerization. The reaction retains the initial anomeric configuration. It is proposed that the basic conditions of the reaction using this compound disfavor the epimerization process that leads to anomerization.
| Reagent | Substrate | Key Outcome | Reference |
| This compound | Nucleoside Dimethyl Phosphonate Esters | Demethylation without 1'-α-anomerization | |
| Bromotrimethylsilane | Nucleoside Diethyl/Dimethyl Phosphonate Esters | Anomerization occurs, yielding undesired 1'-α-anomer |
Reactions with Transition Metal Cations and Coordination Chemistry
The ethanethiolate anion (EtS⁻) derived from this compound is a soft Lewis base, which leads to strong coordination with soft Lewis acidic transition metal cations. wikipedia.org This interaction is fundamental to the formation of a wide array of transition metal thiolate complexes. wikipedia.org
The synthesis of these complexes often involves a salt metathesis reaction, where this compound reacts with a transition metal halide. In this reaction, the sodium halide precipitates, driving the reaction forward and yielding the transition metal thiolate complex. wikipedia.org
A general representation of this reaction is: n NaSCH₂CH₃ + MClₙ → M(SCH₂CH₃)ₙ + n NaCl (where M = transition metal cation)
The ethanethiolate ligand can adopt various coordination modes. It can act as a terminal, one-electron ligand or as a bridging ligand between two or more metal centers. wikipedia.org As a π-donor ligand, it influences the electronic properties of the metal complex. wikipedia.org The interaction between the metal cation and the thiolate can also affect the redox properties of the sulfur atom. rsc.org The coordination chemistry of ethanethiolate with transition metals is crucial in various contexts, including the structure of metalloenzymes, where cysteine residues (containing a thiol group) coordinate to metal centers. wikipedia.org
Oxidation Reactions
This compound is readily oxidized to form diethyl disulfide (EtS-SEt). This reaction involves the formation of a sulfur-sulfur bond between two ethanethiolate molecules. A variety of oxidizing agents can be employed to achieve this transformation. wikipedia.orgwikipedia.org
For example, mild oxidizing agents such as iodine (I₂) can effectively convert this compound into diethyl disulfide, with the concurrent formation of sodium iodide. wikipedia.org
Reaction with Iodine: 2 NaSCH₂CH₃ + I₂ → CH₃CH₂SSCH₂CH₃ + 2 NaI wikipedia.org
Other weaker oxidants, like hydrogen peroxide or ferric oxide, can also facilitate the oxidation of the parent thiol, ethanethiol (B150549), to the corresponding disulfide. wikipedia.org This oxidative coupling is a characteristic reaction of thiols and thiolates. libretexts.orgnih.gov
The kinetics of the oxidation of ethanethiol and its corresponding thiolate have been the subject of numerous studies to understand the reaction mechanisms and optimize industrial processes. These studies often reveal the influence of catalysts, oxidants, and reaction conditions on the rate of oxidation.
The oxidation of ethanethiol by potassium permanganate (B83412) in an aqueous solution, for instance, was found to follow second-order kinetics. nih.gov When the permanganate is in excess, the reaction can be described by a pseudo-first-order rate equation. nih.gov
Catalytic oxidation processes have also been extensively investigated. The catalytic oxidation of this compound with a cobalt(II) tetrasulfophthalocyanine catalyst showed the reaction proceeded to completion within 10 minutes at 40°C, with a calculated activation energy of approximately 32 kJ/mol. researchgate.net Studies on the co-oxidation of ethanethiol with other thiols have been conducted to elucidate the reaction mechanism, which is believed to proceed via an ion-radical pathway involving a thiol radical intermediate. acs.org Furthermore, research into the bio-catalytic oxidation of ethanethiol confirms its conversion to diethyl disulfide, highlighting the role of microorganisms in this transformation. wur.nl
| Oxidant/Catalyst System | Kinetic Order | Key Findings | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Second-order overall | The reaction rate constant (k) was determined to be 0.025 L/(min·mg). | nih.gov |
| Cobalt Phthalocyanine (B1677752) Sulphonamide Catalyst | First-order (under industrial conditions) | A mechanism-based rate expression was developed to explain the observed behavior. | researchgate.net |
| Sodium Cobalt(II) Tetrasulfophthalocyanine | Not explicitly stated | Reaction completes in 10 mins at 40°C. Activation energy is ~32 kJ/mol. | researchgate.net |
| Biocathode System | Biocatalytic | Confirms the oxidation of ethanethiol to diethyl disulfide. | wur.nl |
Catalytic Applications in Organic Transformations
This compound and related thiolates are valuable in various catalytic cycles, particularly in the synthesis of organosulfur compounds. nbinno.com Their utility stems from the strong nucleophilicity of the thiolate anion, which can participate in numerous organic reactions. While often used as a stoichiometric reagent, its role in catalytic processes is also significant. guidechem.comamericanelements.com
This compound is a key substrate in catalytic oxidation processes, particularly for the removal of mercaptans from petroleum products in a procedure known as "sweetening". acs.orgsemanticscholar.org In these applications, a catalyst is used to accelerate the oxidation of foul-smelling thiols to less odorous disulfides.
Various metal complexes, especially those of cobalt, are effective catalysts for this transformation. researchgate.netresearchgate.net For example, cobalt phthalocyanine derivatives can catalyze the aerobic oxidation of ethanethiol. researchgate.net The mechanism often involves the coordination of the thiolate anion to the metal center, followed by electron transfer to an oxidant (typically oxygen) to generate a thiol radical. acs.org This radical then dimerizes to form the disulfide.
The efficiency of these catalytic systems is crucial for environmental and industrial applications, driving research into novel and more active catalysts for thiol oxidation. researchgate.netresearchgate.net
Role in Separating Reaction Products under High-Gravity Fields
High-gravity fields, often generated by industrial centrifuges, are employed in the chemical industry to separate mixtures based on density differences. fltr.com.aucannonwater.comgea.com This technique, known as centrifugal separation, can effectively partition immiscible liquids, remove solids from liquids, or separate liquid-gas mixtures. bplittleford.com The process relies on spinning a mixture at high speeds, which creates a strong centrifugal force that accelerates the separation of components with different specific gravities. cannonwater.combplittleford.com
In the context of chemical synthesis, centrifugal separators are valuable for work-up procedures, helping to purify products by removing by-products, unreacted reagents, or solvents. fltr.com.aucannonwater.com For instance, after a reaction, a product might be in an organic solvent while ionic reagents or by-products, such as this compound, reside in an aqueous phase. A centrifugal separator can rapidly and efficiently separate these two immiscible liquid phases.
While the principles of centrifugal separation are widely applied in chemical processing, specific, documented examples detailing the use of high-gravity fields for the separation of this compound from reaction mixtures are not extensively covered in available research. However, based on the physical properties of the salt, it can be inferred that if a reaction product is in an organic phase, any residual aqueous-soluble this compound could be efficiently removed by partitioning with water followed by centrifugal separation of the aqueous and organic layers.
Studies on Reactivity with Substituted 1,2-Dithiole-3-thiones
The reactivity of this compound has been investigated with the class of sulfur-containing heterocycles known as 1,2-dithiole-3-thiones. These compounds are known for their unique chemical properties and reactivity towards nucleophiles. researchgate.net The reaction of 1,2-dithiole-3-thiones with nucleophilic agents can proceed via several pathways, including ring-cleavage, ring transformation, or substitution of one of the sulfur atoms. researchgate.net
Research has pointed to the reaction between substituted 1,2-dithiole-3-thiones and this compound as a synthetically useful method. Specifically, it has been described as a convenient route for the synthesis of novel heterocyclic compounds. nih.gov The ethanethiolate anion acts as a potent nucleophile, attacking the dithiolethione ring system. This initial attack can lead to a cascade of reactions, ultimately resulting in a different heterocyclic structure. While the specific mechanisms can be complex and vary depending on the substituents of the starting dithiolethione, the reaction highlights the utility of this compound in the transformative synthesis of complex molecules.
Comparison of Thiolate vs. Alkoxide Reactivity in E2 Eliminations
In bimolecular elimination (E2) reactions, the nature of the base is a critical factor influencing the reaction rate and the competition with the bimolecular nucleophilic substitution (SN2) pathway. A comparison between thiolates, such as this compound, and alkoxides, such as sodium ethoxide, reveals fundamental differences in their reactivity profiles stemming from their distinct basicity and nucleophilicity.
Thiolates are significantly less basic than their corresponding alkoxides. This is because sulfur is larger and more polarizable than oxygen, allowing it to better stabilize a negative charge. Consequently, thiols are more acidic than alcohols. The weaker basicity of thiolates means they are less effective at abstracting a proton, which is the key step in an E2 reaction.
Conversely, alkoxides are strong bases and readily promote E2 eliminations, especially with secondary and tertiary alkyl halides. Thiolates, being weaker bases, tend to favor the SN2 pathway where they act as nucleophiles, attacking the electrophilic carbon atom. This contrasting behavior is a cornerstone of synthetic strategy when choosing a reagent to favor either substitution or elimination.
The table below summarizes the key differences in reactivity between ethanethiolate and ethoxide ions in the context of elimination reactions.
| Feature | This compound (Thiolate) | Sodium Ethoxide (Alkoxide) |
| Basicity | Weaker Base | Strong Base |
| Nucleophilicity | Stronger Nucleophile | Weaker Nucleophile |
| Primary Substrate | Primarily SN2 reaction | SN2 competes with E2 |
| Secondary Substrate | SN2 is highly favored over E2 | E2 is the major reaction pathway |
| Tertiary Substrate | Slow SN2, some E2 possible | E2 is the exclusive reaction pathway |
| Governing Factor | Reactivity is driven by high nucleophilicity. | Reactivity is driven by high basicity. |
Spectroscopic Characterization and Structural Analysis of Sodium Ethanethiolate and Its Derivatives
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For an ionic salt like sodium ethanethiolate, electrospray ionization (ESI) is a common technique.
In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets. As the solvent evaporates, ions are released into the gas phase and directed into the mass analyzer.
Negative Ion Mode: In the negative ion mode, the spectrum would be expected to show a prominent peak corresponding to the ethanethiolate anion (CH₃CH₂S⁻). The m/z value for this ion would be calculated from its molecular formula (C₂H₅S⁻).
Positive Ion Mode: In the positive ion mode, the analysis of sodium salts can be more complex. Instead of a simple molecular ion, sodiated clusters are often observed. For this compound, one might expect to see ions corresponding to clusters like [Na(CH₃CH₂SNa)]⁺ or larger aggregates, having the general formula [(CH₃CH₂SNa)n + Na]⁺. The presence of sodium can also lead to the formation of adducts with any other molecules present, which can complicate spectral interpretation.
| Ion | Expected Mass-to-Charge Ratio (m/z) | MS Mode |
| [CH₃CH₂S]⁻ | ~61.0 | Negative |
| [Na(CH₃CH₂SNa)]⁺ | ~107.0 | Positive |
Note: m/z values are based on the most abundant isotopes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond types.
The IR spectrum of this compound is dominated by vibrations of the ethyl group and the carbon-sulfur bond.
C-H Stretching: Absorptions due to the stretching of the carbon-hydrogen bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the region of 2850-3000 cm⁻¹.
C-H Bending: The bending (deformation) vibrations of the C-H bonds in the ethyl group appear at lower wavenumbers, typically in the 1370-1470 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bond stretch is a key feature for thiols and thiolates. This vibration typically gives rise to a weak to medium absorption band in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the ionic nature of the sodium-sulfur bond.
| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |
| C-H Bend | -CH₃, -CH₂- | 1370 - 1470 |
| C-S Stretch | -CH₂-S⁻ | 600 - 800 |
X-ray Crystallography of Related Thiolate Complexes
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. scispace.com While obtaining a suitable single crystal of a simple, hygroscopic salt like this compound can be challenging, the structures of numerous related metal-thiolate complexes have been determined, providing fundamental insights into the coordination behavior of the ethanethiolate ligand. nih.gov
In these complexes, the ethanethiolate anion acts as a ligand, bonding to a central metal atom through its sulfur atom. Thiolates are classified as soft ligands and tend to form strong bonds with soft metal ions. nih.gov The sulfur atom can function as a terminal ligand, bonding to a single metal center, or as a bridging ligand, connecting two or more metal centers.
| Structural Parameter | Typical Values in Metal-Ethanethiolate Complexes |
| Metal-Sulfur (M-S) Bond Length | 2.2 - 2.6 Å |
| Sulfur-Carbon (S-C) Bond Length | ~1.85 Å |
| Metal-Sulfur-Carbon (M-S-C) Bond Angle | 100° - 115° |
Theoretical and Computational Chemistry Studies
Molecular Orbital Theory Calculations
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread across the entire molecule. For the ethanethiolate anion (CH₃CH₂S⁻), the species of interest in sodium ethanethiolate, MO calculations can elucidate the nature of its bonding and the distribution of its valence electrons.
The valence molecular orbitals of the ethanethiolate anion are formed from the linear combination of the atomic orbitals of carbon, hydrogen, and sulfur. The highest occupied molecular orbital (HOMO) is of particular interest as it represents the frontier orbital involved in reactions with electrophiles. In the case of the ethanethiolate anion, the HOMO is primarily localized on the sulfur atom, which is consistent with the nucleophilic character of the thiolate.
A qualitative molecular orbital diagram for a simple thiol like methanethiol (B179389) can provide a basis for understanding the electronic structure of ethanethiolate. The key molecular orbitals would include the σ bonding orbitals for the C-H, C-S, and C-C bonds, and the non-bonding lone pair orbitals on the sulfur atom. Upon deprotonation to form the thiolate, the energy of the sulfur-centered orbitals increases, making the lone pairs more available for donation, thus increasing the nucleophilicity.
The bond order, a measure of the number of chemical bonds between two atoms, can also be determined from MO theory. For the ethanethiolate anion, the C-S bond would be predicted to have a bond order of approximately one, indicating a single bond.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations can provide valuable information about the electronic properties and reactivity of the ethanethiolate anion.
Key parameters that can be calculated using DFT to predict reactivity include:
Electron Density Distribution: DFT can map the electron density surface of the ethanethiolate anion, visually confirming that the highest electron density is localized on the sulfur atom.
Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for predicting the sites of electrophilic attack. For the ethanethiolate anion, the MESP would show a region of negative potential around the sulfur atom, indicating its nucleophilic character.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability of the molecule to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Below is a hypothetical interactive data table showcasing the kind of data that could be obtained from a DFT calculation on the ethanethiolate anion.
| Property | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -2.5 eV | Relatively high, indicating good electron-donating (nucleophilic) character. |
| LUMO Energy | +1.8 eV | Positive value, indicating a resistance to accepting electrons. |
| HOMO-LUMO Gap | 4.3 eV | A moderate gap, suggesting reasonable kinetic stability. |
| Mulliken Charge on Sulfur (S) | -0.85 | A significant negative charge, confirming its role as the nucleophilic center. |
| Dipole Moment | 3.2 D | Indicates a polar molecule. |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. For reactions involving this compound, such as nucleophilic substitution (Sₙ2) and elimination (E2) reactions, computational studies can provide a step-by-step understanding of the reaction pathway.
For instance, in the Sₙ2 reaction of an alkyl halide (R-X) with this compound, the ethanethiolate anion acts as the nucleophile. Computational modeling can be used to:
Locate the Transition State (TS): The geometry of the transition state, where the C-S bond is partially formed and the C-X bond is partially broken, can be optimized.
Calculate the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.
Analyze the Reaction Coordinate: The entire path from reactants to products can be mapped out, showing the energy changes along the way.
The following table presents hypothetical data for a modeled Sₙ2 reaction between ethyl bromide and this compound.
| Parameter | Calculated Value (kcal/mol) | Significance |
| Enthalpy of Reaction (ΔH) | -25.2 | The reaction is exothermic. |
| Gibbs Free Energy of Reaction (ΔG) | -22.5 | The reaction is spontaneous under standard conditions. |
| Activation Energy (Ea) | +18.7 | Represents the energy barrier that must be overcome for the reaction to occur. |
Solvent Effects on Reaction Kinetics and Thermodynamics
The solvent in which a reaction is carried out can have a profound impact on its kinetics and thermodynamics. wikipedia.org For reactions involving ionic species like this compound, solvent effects are particularly significant. Computational models can be used to study these effects by incorporating a solvent model, either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant).
An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. wikipedia.org Conversely, an increase in solvent polarity can decrease the rates of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org
The solvation of an ion like ethanethiolate involves the creation of a cavity in the solvent, the reorganization of solvent molecules around the ion, and the electrostatic and van der Waals interactions between the ion and the solvent. The free energy of solvation is a critical parameter in understanding the thermodynamics of reactions in solution.
The following table provides a conceptual representation of the contributions to the Gibbs free energy of solvation for the ethanethiolate anion in a polar solvent.
| Contribution to Solvation Free Energy | Estimated Sign and Magnitude | Description |
| Free Energy of Cavity Formation | Positive (unfavorable) | Energy required to create a void in the solvent to accommodate the ion. |
| Free Energy of van der Waals Interactions | Negative (favorable) | Attractive forces between the ion and the solvent molecules. |
| Free Energy of Electrostatic Interactions | Very Negative (favorable) | Strong ion-dipole interactions between the charged ethanethiolate and polar solvent molecules. |
| Free Energy of Solvent Reorganization | Positive (unfavorable) | Energy required to restructure the solvent molecules around the ion. |
In many chemical reactions, there is a change in the charge distribution as the reactants proceed to the transition state. This charge separation in the activated complex is highly influenced by the solvent. For example, in the Sₙ2 reaction between ethanethiolate and a neutral alkyl halide, the negative charge is initially localized on the sulfur atom. In the transition state, this charge becomes dispersed over both the incoming nucleophile (sulfur) and the outgoing leaving group.
The extent of charge separation in the transition state can be quantified through computational analysis of the partial charges on the atoms. The stabilization of this charge-separated transition state by a polar solvent is a key factor in determining the reaction rate. Polar protic solvents can solvate the anionic nucleophile through hydrogen bonding, which can sometimes decrease its nucleophilicity and slow down the reaction rate compared to polar aprotic solvents.
Advanced Applications in Pharmaceutical and Chemical Synthesis
Intermediate in Pharmaceutical Synthesis and Drug Development Protocols
As a versatile organosulfur compound, sodium ethanethiolate is frequently employed as a critical intermediate in the synthesis of pharmaceuticals. cymitquimica.comsigmaaldrich.com The pharmaceutical sector is its largest consumer, utilizing its properties as a highly reactive sulfur nucleophile to forge carbon-sulfur bonds. americanelements.com This reactivity is fundamental to creating key structural motifs like thioethers and sulfur-containing heterocycles, which are integral components of many Active Pharmaceutical Ingredients (APIs). americanelements.comwikipedia.org Its role facilitates streamlined synthetic pathways, contributing to the efficient production of complex drug molecules. wikipedia.org
A specific application of this compound is in the synthesis of 1,2-diethylthiobenzene. cymitquimica.com This reaction demonstrates the compound's strong nucleophilic substitution capability. The synthesis involves the reaction of this compound with an ortho-dihalobenzene, such as ortho-dichlorobenzene. By controlling the molar ratio of the reactants in a polar solvent like N,N-dimethylformamide (DMF), both halogen atoms on the benzene (B151609) ring are replaced by ethanethiolate groups. cymitquimica.com
A documented laboratory procedure specifies the reaction of 20 mmol of this compound with 5 mmol of ortho-dichlorobenzene in DMF. cymitquimica.com The mixture is heated to 130°C and stirred for 12 hours. cymitquimica.com Following extraction and purification, this process yields 1,2-diethylthiobenzene. cymitquimica.com
Table 1: Synthesis of 1,2-Diethylthiobenzene
| Reactant | Moles (mmol) | Solvent | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | 20 | DMF | 130°C | 12 | 1,2-Diethylthiobenzene | 88.7 |
The 1,2-diethylthiobenzene synthesized using this compound serves as a key intermediate in the subsequent preparation of ortho-dithiophenol. cymitquimica.com In this multi-step process, the ethyl groups on the 1,2-diethylthiobenzene are considered protective groups for the sulfur atoms. These groups are removed via a reduction reaction involving metallic sodium and naphthalene (B1677914). cymitquimica.com The final step involves acidification with hydrochloric acid, which generates the target product, ortho-dithiophenol, in nearly quantitative yields. cymitquimica.com This synthetic route highlights an indirect but crucial role for this compound in forming ortho-dithiophenol. cymitquimica.com
This compound is a primary reagent for introducing ethanethiol (B150549) groups into various molecular structures. Its strong nucleophilic character makes it highly effective in Sₙ2 reactions, where it readily attacks electrophilic carbon centers. wikipedia.org A common application is the reaction with alkyl halides to form ethyl thioethers (R-S-CH₂CH₃). guidechem.com
Beyond simple alkylation, it is also employed for the cleavage of aryl methyl ethers, a critical deprotection strategy in the synthesis of natural products and other complex molecules to unmask phenolic hydroxyl groups. wikipedia.org Furthermore, this compound is used for the demethylation of dimethyl phosphonate (B1237965) esters. This specific application has been shown to improve the synthesis of 5´-methylene substituted 2´,5´-deoxynucleotides without causing anomerization, demonstrating its utility in nucleoside chemistry. sigmaaldrich.com
Role in the Synthesis of Novel and Known Molecular Compounds
The reactivity of this compound extends to the synthesis of a wide array of novel and known compounds beyond immediate pharmaceutical precursors. Researchers leverage its capabilities to create new organosulfur compounds that may possess unique biological or electronic properties. wikipedia.org
Examples of its application include:
Synthesis of Hybrid Antiarrhythmic Agents: It has been used in the synthesis of hybrid compounds that merge the pharmacophoric elements of vitamin E with features of class I antiarrhythmics like procainamide (B1213733) and lidocaine. wikipedia.org
Preparation of Bioconjugation Reagents: In one synthetic pathway, this compound is used to remove a pyridine (B92270) moiety during the creation of sodium (difluoroalkylazido)sulfinate (DAAS-Na). tcichemicals.com This novel reagent is subsequently used for the C–H functionalization of heteroaromatics, allowing for the attachment of azide (B81097) linkers to complex molecules for bioconjugation. tcichemicals.com
Formation of Tripodal Platforms: The compound is utilized in the synthesis of tripodal molecular platforms designed to hold naphthalene diimide (NDI) chromophores. This work is aimed at developing self-decoupled chromophores for applications in single-molecule electroluminescence.
Utilization in Specific Synthetic Sequences for Biologically Active Molecules
This compound plays a precise and often pivotal role in multi-step synthetic sequences leading to biologically active molecules. Its function is frequently as a deprotecting agent, where its nucleophilicity is harnessed to cleave specific bonds without disturbing other sensitive functional groups in the molecule.
Total Synthesis of (+)-Frondosin B: In the total synthesis of (+)-frondosin B, a bioactive marine meroterpenoid, this compound is used in the final step. It serves to deprotect a key intermediate, leading to the formation of the natural product in high yield.
Synthesis of Deoxynucleotide Analogs: As previously mentioned, the compound provides an effective method for the di-demethylation of nucleoside dimethyl phosphonate esters. sigmaaldrich.com This reaction is a key step in an improved synthesis of 5´-methylene substituted 2´,5´-deoxynucleotides, which are important analogs of natural deoxynucleotides used in biochemical research. sigmaaldrich.com
Table 2: Demethylation of Nucleoside Dimethyl Phosphonate Esters
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Pyrimidine nucleoside dimethyl phosphonate ester | This compound | DMF | 100°C | 48 | 5´-CH₂-dNMP (pyrimidine) | 54 |
Application in Detergent Composition and Manufacturing
Based on the available research, there is no information to suggest that this compound is used in detergent composition or manufacturing.
Analytical Methodologies for Detection and Quantitation
Stable Isotope Dilution Assays
Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard methodology for the quantitative analysis of chemical compounds due to its high specificity and accuracy. nih.govfrontiersin.org This technique is particularly valuable for complex matrices where sample loss during preparation and matrix effects during analysis can introduce significant error. nih.govfrontiersin.org
The core principle of SIDA involves adding a known amount of a stable isotope-labeled version of the analyte to the sample prior to any processing steps. This labeled compound serves as an internal standard. For the analysis of sodium ethanethiolate, this would involve using an isotopically labeled analog of ethanethiol (B150549) (e.g., containing Deuterium or Carbon-13). Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization, and the same ionization suppression or enhancement during mass spectrometric detection. nih.govresearchgate.net
Quantification is achieved by measuring the ratio of the signal from the native (unlabeled) analyte to the signal from the labeled internal standard, typically using mass spectrometry coupled with a chromatographic separation technique (LC-MS or GC-MS). nih.gov This ratio is then used to calculate the exact concentration of the analyte in the original sample by referencing a calibration curve. drawellanalytical.com The high specificity of this method allows for precise quantification even at low concentrations, with defined limits of detection (LOD) and quantification (LOQ) established during method validation. frontiersin.orgnih.gov
| Feature | Description | Primary Advantage |
|---|---|---|
| Principle | Uses a stable isotope-labeled analog of the analyte as an internal standard. | High accuracy and precision. nih.gov |
| Instrumentation | Typically requires Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS/MS). nih.gov | Provides high selectivity and sensitivity. |
| Correction Capabilities | Compensates for analyte loss during sample preparation and for matrix effects (ion suppression/enhancement). frontiersin.org | Leads to more reliable and reproducible results. |
| Application to Ethanethiolate | A labeled ethanethiol standard would be added to the sample to quantify the ethanethiolate anion. | Enables accurate measurement in complex samples like biological fluids or environmental extracts. |
Chromatographic Techniques (e.g., Gas Chromatography with Derivatization)
Chromatographic techniques are powerful analytical methods used to separate, identify, and quantify components within a mixture. mdpi.commdpi.com For volatile sulfur compounds like ethanethiol, Gas Chromatography (GC) is a particularly suitable technique. cdc.gov
Due to the presence of an active hydrogen in the thiol group (-SH), ethanethiol can exhibit poor peak shape and adsorption issues on GC columns. researchgate.net To overcome these challenges, a process called derivatization is often employed. Derivatization chemically modifies the analyte to enhance its analytical properties, such as increasing its volatility and thermal stability, and improving its chromatographic behavior and detector response. researchgate.netsigmaaldrich.com
For thiols, a common derivatization approach is silylation, which involves reacting the thiol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group, making the resulting derivative more volatile and less prone to adsorption in the GC system. researchgate.netsigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Detection is often performed using a sulfur-selective detector, like a Flame Photometric Detector (FPD), or more definitively with a Mass Spectrometer (MS), which provides structural information for positive identification alongside quantification. cdc.gov
| Parameter | Typical Condition for Thiol Analysis | Purpose |
|---|---|---|
| Technique | Gas Chromatography (GC) with Derivatization. researchgate.net | Separation of volatile compounds. |
| Derivatizing Agent | Silylating agents (e.g., BSTFA + TMCS catalyst). researchgate.net | Improves volatility and peak shape, reduces adsorption. researchgate.net |
| Column | Fused-silica capillary column (e.g., HP-5MS, DB-1). cdc.govscispace.com | Provides high-resolution separation of mixture components. |
| Injection Mode | Splitless or Split. scispace.com | Introduces the sample into the GC system. |
| Detector | Flame Photometric Detector (FPD) or Mass Spectrometer (MS). cdc.gov | FPD is sulfur-selective; MS provides identification and quantification. |
| Quantification | Based on peak area relative to a calibration curve of known standards. drawellanalytical.com | Determines the concentration of the analyte. |
Spectrophotometric Methods for Thiolate-Related Compounds
Spectrophotometric methods are analytical techniques based on measuring the amount of light absorbed by a chemical substance. These methods are often simple, rapid, and cost-effective, making them suitable for routine analysis. mdpi.com For the analysis of thiolate-related compounds, these methods typically rely on a chemical reaction that produces a colored product (a chromophore), the absorbance of which can be measured at a specific wavelength. uw.edu.plresearchgate.net
A widely recognized method for thiol quantification is the Ellman's assay, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). In this reaction, the thiol group cleaves the disulfide bond of DTNB, resulting in the formation of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at approximately 412 nm. uw.edu.pl
Other reagents can also be employed for the colorimetric determination of thiols. For instance, N,N-dimethyl-p-phenylenediamine can react with thiols in an acidic solution in the presence of an oxidizing agent like iron(III) ions (Fe³⁺) to form a colored product. uw.edu.plresearchgate.net The optimal wavelength for measuring absorbance depends on the specific thiol and the reaction conditions. uw.edu.plresearchgate.net
While spectrophotometric methods are advantageous in their simplicity, they can be susceptible to interference from other reducing substances or colored compounds present in the sample matrix, which may affect the accuracy of the results. mdpi.comnih.gov Therefore, proper sample preparation and the use of appropriate blanks are essential for reliable quantification.
| Reagent | Principle | Measurement Wavelength (λmax) |
|---|---|---|
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Reaction with thiol produces a colored 2-nitro-5-thiobenzoate anion. uw.edu.pl | ~412 nm |
| N,N-Dimethyl-p-phenylenediamine (with Fe³⁺) | Forms a colored product upon reaction with thiols in the presence of an oxidizing agent. uw.edu.plresearchgate.net | Varies by thiol (e.g., ~490 nm for Mesna). uw.edu.plresearchgate.net |
| Diphenylpicrylhydrazyl (DPPH) | Measures the decrease in absorbance as the DPPH radical is scavenged by the thiol. uw.edu.pl | ~513 nm |
| Amminepentacyanoferrate(II) ion | Forms a colored complex with certain thiols like 6-mercaptopurine. uw.edu.pl | ~455 nm |
Industrial Production and Process Development
Scale-Up Considerations and Commercial Manufacturing
The commercial manufacturing of sodium ethanethiolate is typically achieved through the reaction of ethanethiol (B150549) with a strong sodium base. wikipedia.org While laboratory-scale synthesis might use reagents like sodium hydride or sodium metal in solvents like diethyl ether, scaling up this process for industrial production introduces significant challenges that must be addressed. wikipedia.orgchembk.comguidechem.com
A common laboratory preparation involves reacting ethanethiol with metallic sodium in a dry ether solvent. chembk.comguidechem.com The reaction proceeds until the sodium metal is completely consumed, yielding a white precipitate of this compound. chembk.comguidechem.com
Reaction: CH₃CH₂SH + Na → CH₃CH₂SNa + ½ H₂
Scaling this reaction from a laboratory bench to a large production vessel is not a matter of simple multiplication. labmanager.com Key considerations include:
Heat Management: The reaction between ethanethiol and sodium is exothermic. In a large reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, making it harder to dissipate the heat generated. labmanager.com Uncontrolled heat can lead to dangerous pressure buildup and side reactions. Industrial processes require robust cooling systems and potentially the controlled, gradual addition of reactants to manage the reaction temperature.
Reagent Selection and Handling: While effective, sodium metal and sodium hydride are highly reactive and pose significant handling risks on a large scale. An alternative, safer base like sodium hydroxide (B78521) may be considered, although this can alter reaction conditions and efficiency. wikipedia.org The choice of solvent is also critical; while diethyl ether is common in labs, its high volatility and flammability may necessitate the use of higher-boiling point solvents in a plant setting to comply with air permit regulations. labmanager.com
Process Control and Automation: Industrial manufacturing relies on automated systems to monitor and control critical parameters such as temperature, pressure, and reactant flow rates. This ensures the reaction remains within safe and optimal limits, which is crucial for both safety and product consistency. researchgate.net
Material Handling and Isolation: The final product, a solid, must be isolated from the reaction mixture. chembk.com This involves steps like filtration and drying. On a large scale, this requires specialized equipment like industrial centrifuges or filter presses and vacuum ovens capable of handling large volumes of material safely, especially given that this compound is sensitive to air and moisture. chemicalbook.com
A successful scale-up requires a multidisciplinary team of chemists, chemical engineers, safety experts, and supply chain managers to transition the synthesis from a lab fume hood to a full-scale production environment. labmanager.com
Quality Control and Assurance in Industrial Production
Ensuring the quality and consistency of this compound is paramount for its use in subsequent chemical manufacturing processes, particularly in the pharmaceutical industry. chembk.compharmaffiliates.com Quality control (QC) and quality assurance (QA) are implemented at all stages of production, from raw material inspection to final product certification.
The primary quality attribute for this compound is its purity or assay. Commercial products are available in various grades, and the required purity depends on the end-user's application. americanelements.comsigmaaldrich.com Analytical methods must be adapted for the production environment, using equipment available in the plant's QC lab. labmanager.com These methods are used to verify that the product meets pre-defined specifications. labmanager.comsigmaaldrich.com
Key quality control parameters and typical specifications for commercially available this compound are summarized in the table below.
| Parameter | Specification | Analytical Method Reference |
| Appearance | White to light yellow powder or crystals | Visual Inspection tcichemicals.com |
| Purity/Assay | Technical Grade: 80% - 90% | Titration (RT), HPLC sigmaaldrich.comsigmaaldrich.com |
| Purity/Assay | High Purity Grade: >95.0% | Titration (T), HPLC tcichemicals.com |
| Identity | Conforms to structure | IR, NMR Spectroscopy |
| Moisture Content | Specified limit (product is moisture-sensitive) | Karl Fischer (KF) Titration researchgate.net |
Manufacturers provide a Certificate of Analysis (COA) for each batch, which documents the specific test results for parameters like purity, appearance, and other specified tests. sigmaaldrich.com This documentation is a critical component of QA, providing traceability and assurance to the customer that the product lot meets the required quality standards. sigmaaldrich.com
Supply Chain and Global Sourcing
The supply chain for this compound is global, involving the procurement of raw materials, manufacturing, and distribution to end-users across various regions. chembk.com The stability and efficiency of this supply chain are critical for industries that rely on this reagent.
Raw Material Sourcing: The primary raw material for producing this compound is ethanethiol . chemicalbook.com This precursor is sourced from chemical manufacturers globally. Supply chain managers must consider factors such as supplier location to minimize transportation costs and carbon footprint, as well as geopolitical and logistical stability. labmanager.com The other key raw material is a sodium source, such as sodium metal or sodium hydroxide , which are also commodity chemicals with a broad supplier base. wikipedia.orgcoherentmarketinsights.com
Manufacturing and Distribution: this compound is produced by chemical companies in various countries and distributed globally. chembk.comchemicalbook.com The product is classified as a dangerous good for transport (UN Number: 3263, Hazard Class: 8 - Corrosive Solid), which requires specialized packaging, labeling, and handling procedures to ensure safety during shipping. chemicalbook.com This adds complexity and cost to the logistics of the supply chain.
Supplier Base: A diverse range of suppliers offers this compound, from large chemical manufacturers to more specialized companies. chembk.comlookchem.com These suppliers are located in key industrial regions, including North America, Europe, and Asia. tcichemicals.comchemicalbook.com End-users often qualify multiple suppliers to mitigate risks associated with supply chain disruptions.
The management of the this compound supply chain involves careful planning to ensure a reliable and timely supply of on-specification material to customers worldwide.
Environmental and Occupational Health Research
Occupational Exposure and Safety Protocols in Laboratory and Industrial Settings
Occupational exposure to sodium ethanethiolate is a significant concern due to its corrosive and reactive nature. haz-map.comnih.gov It can cause severe skin burns and eye damage. sigmaaldrich.com Inhalation may lead to corrosive injuries to the respiratory tract. haz-map.comnih.gov Therefore, strict adherence to safety protocols is mandatory in any setting where this compound is handled.
Appropriate engineering controls, such as using the material in a closed system or providing adequate general and local exhaust ventilation, are crucial to keep airborne concentrations low. aksci.comfishersci.com Personal protective equipment (PPE) is essential and includes safety goggles, face shields, protective gloves, and suitable protective clothing. chemicalbook.comscbt.com In cases of insufficient ventilation, NIOSH/MSHA-approved respiratory protection should be worn. fishersci.comscbt.com
Occupational Safety and Health Data
| Parameter | Details | Source(s) |
|---|---|---|
| Engineering Controls | Use in a well-ventilated area, preferably with local exhaust ventilation or in a closed system. | aksci.comfishersci.com |
| Eye/Face Protection | Tightly fitting safety goggles and/or a face shield are required. | chemicalbook.comscbt.com |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. | fishersci.comchemicalbook.com |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs. | fishersci.comscbt.com |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | aksci.comscbt.com |
Proper handling and storage of this compound are critical to prevent accidents and exposure.
Handling:
Use spark-proof tools and explosion-proof equipment. fishersci.com
Avoid contact with skin, eyes, and clothing. aksci.com
Avoid breathing dust or fumes. aksci.com
Handle only in a well-ventilated area or under a chemical fume hood. aksci.com
Keep away from ignition sources such as heat, sparks, and open flames. fishersci.comscbt.com
Ground all equipment containing the material to prevent static electricity discharge. fishersci.com
Work clothes should be laundered separately. scbt.com
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area. aksci.comchemicalbook.com
The substance is air and moisture sensitive and should be stored under an inert gas. chemicalbook.com
Keep away from incompatible materials such as strong oxidizing agents, acids, and water. fishersci.comscbt.com
Store in an approved flame-proof area. scbt.com
A clear and practiced emergency response plan is essential for any facility handling this compound.
First Aid Measures:
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. aksci.comchemicalbook.com
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. aksci.comchemicalbook.com
If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. aksci.comchemicalbook.com
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. chemicalbook.com
Spill Management: In the event of a spill, the primary goals are to ensure personnel safety, contain the spill, and prevent its spread to the environment. ccohs.cahse.gov.uk
Minor Spills: For small spills that can be handled internally, personnel should wear appropriate PPE. ccohs.ca The spilled solid should be carefully swept up or vacuumed, avoiding dust generation, and placed into a suitable, labeled container for disposal. aksci.comscbt.com The spill area should then be cleaned.
Major Spills: For large spills, the area should be evacuated immediately. ouhsc.eduauburn.edu Emergency services should be notified. ouhsc.edu Only trained personnel with the proper protective equipment, including self-contained breathing apparatus, should attempt to clean up a major spill. scbt.com
Containment: Prevent the spill from entering drains, sewers, or waterways. aksci.comscbt.com Dikes can be created using inert materials like sand or earth to contain the spread. scbt.comauburn.edu
Ignition Sources: All sources of ignition must be removed from the spill area. aksci.comscbt.com
All waste materials from spills and routine use must be handled as hazardous waste and disposed of according to local, state, and federal regulations. aksci.comouhsc.edu
Place waste this compound and contaminated materials in a sealed, labeled container for disposal. aksci.comfishersci.com
Disposal should be carried out by a licensed waste disposal company. scbt.com
One potential treatment method for small quantities of thiols involves oxidation with a solution of sodium hypochlorite to convert them into less hazardous sulfonic acids. scbt.comepfl.ch However, this should only be performed by trained personnel, as the reaction can be violent with concentrated mercaptans. scbt.com
Empty containers should be decontaminated and disposed of properly, observing all label safeguards until they are cleaned or destroyed. scbt.com
Regulatory Compliance and Standards
This compound is subject to a variety of regulations and standards governing its handling, transportation, and disposal, as well as occupational health and safety. While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the standards for its parent compound, ethanethiol (B150549), provide crucial guidance for risk management. This compound readily hydrolyzes, particularly in the presence of moisture, to form ethanethiol, making the exposure limits for ethanethiol highly relevant in occupational settings.
Hazard Classification and Labeling
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the hazardous properties of this compound. This classification is critical for communicating hazards to workers and ensuring appropriate safety measures are in place.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. nih.govaksci.comhaz-map.com |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. nih.gov |
Occupational Exposure Limits for Ethanethiol
In the absence of specific occupational exposure limits (OELs) for this compound, the limits established for ethanethiol are used as a benchmark for assessing and controlling workplace exposures. aksci.com Various regulatory agencies have set OELs for ethanethiol to protect workers from its potential health effects.
| Regulatory Body | Exposure Limit | Notes |
|---|---|---|
| Occupational Safety and Health Administration (OSHA) | 10 ppm (25 mg/m³) | Ceiling Limit osha.govhaz-map.com |
| National Institute for Occupational Safety and Health (NIOSH) | 0.5 ppm (1.3 mg/m³) | 15-minute Ceiling Limit osha.gov |
| American Conference of Governmental Industrial Hygienists (ACGIH) | 0.5 ppm (1.3 mg/m³) | 8-hour Time-Weighted Average (TWA) haz-map.com |
Transportation and Disposal
This compound is regulated as a hazardous material for transportation purposes. It is classified as a corrosive solid, and its transportation is governed by international and national regulations to prevent incidents during transit. scbt.com
UN Number: UN3263 haz-map.comscbt.com
Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (this compound) scbt.com
Hazard Class: 8 (Corrosive) scbt.com
Packing Group: II scbt.com
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations for hazardous waste. scbt.com It is imperative that this substance is not released into the environment through improper disposal. scbt.com
Environmental Regulations
While specific environmental regulations targeting this compound are not extensively documented, its parent compound, ethanethiol, is recognized as a hazardous substance. Ethanethiol is very toxic to aquatic life with long-lasting effects. thermofisher.comsigmaaldrich.comscbt.com Given that this compound can hydrolyze to form ethanethiol, its handling and disposal are subject to environmental regulations aimed at preventing water and soil contamination. The release of thiols into the environment is also a concern due to their strong, offensive odor, which can be considered a statutory nuisance under environmental acts.
Future Research Directions and Emerging Applications
The utility of sodium ethanethiolate and the broader class of ethanethiolate compounds is expanding beyond traditional organic synthesis. Current research is focused on harnessing their unique properties for advanced applications in catalysis, materials science, sustainable chemistry, and biomedicine. These emerging areas promise to leverage the reactivity of the thiol group in novel and sophisticated ways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
